molecular formula C13H15N3O2 B5240978 1-(dicyclopropylmethylene)-2-(4-nitrophenyl)hydrazine

1-(dicyclopropylmethylene)-2-(4-nitrophenyl)hydrazine

Cat. No.: B5240978
M. Wt: 245.28 g/mol
InChI Key: DVCHRMUEGPRQIG-UHFFFAOYSA-N
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Description

1-(dicyclopropylmethylene)-2-(4-nitrophenyl)hydrazine is a compound of interest in various fields of chemistry and industry due to its unique structural properties and reactivity. This compound features a hydrazine group bonded to a nitrophenyl ring and a dicyclopropylmethylene moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(dicyclopropylmethylene)-2-(4-nitrophenyl)hydrazine typically involves the coupling of a dicyclopropylmethylene precursor with a 4-nitrophenylhydrazine derivative. One common method is the reductive coupling of nitroarenes with hydrazines in the presence of a suitable catalyst, such as a small ring phosphacycle (phosphetane) and a hydrosilane as the terminal reductant . This method offers good chemoselectivity and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety. For example, the use of micro-packed bed reactors with stabilized Pd nanoparticle-organic-silica catalysts can selectively catalyze the hydrogenation of nitroarene derivatives to the corresponding hydrazine compounds .

Chemical Reactions Analysis

Types of Reactions

1-(dicyclopropylmethylene)-2-(4-nitrophenyl)hydrazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to form different products.

Common Reagents and Conditions

    Reduction: Catalysts such as Pd/C or PtO2 in the presence of hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted hydrazine derivatives.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

1-(dicyclopropylmethylene)-2-(4-nitrophenyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(dicyclopropylmethylene)-2-(4-nitrophenyl)hydrazine involves its interaction with molecular targets through its hydrazine and nitrophenyl groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and conditions used .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(dicyclopropylmethylideneamino)-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-16(18)12-7-5-11(6-8-12)14-15-13(9-1-2-9)10-3-4-10/h5-10,14H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCHRMUEGPRQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=NNC2=CC=C(C=C2)[N+](=O)[O-])C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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